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Compound of Interest

Compound Name: 2-Bromo-3-formylpyridine

Cat. No.: B139531 Get Quote

A comprehensive guide to the spectroscopic nuances of 2,3-, 2,5-, and 2,6-bromopyridine

aldehydes for researchers, scientists, and drug development professionals.

In the intricate world of pharmaceutical and materials science, the precise identification and

characterization of isomeric compounds are paramount. Subtle shifts in substituent positions

on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological

properties. This guide provides a detailed spectroscopic comparison of three key isomers: 2,3-

bromopyridine aldehyde, 2,5-bromopyridine aldehyde, and 2,6-bromopyridine aldehyde.

Through a meticulous compilation of experimental data from Nuclear Magnetic Resonance

(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip

researchers with the necessary tools to confidently distinguish between these closely related

structures.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three bromopyridine

aldehyde isomers. These values are critical for the unambiguous identification of each isomer.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Aldehyde Proton (CHO, δ
ppm)

Pyridine Protons (δ ppm)
and Coupling Constants
(J, Hz)

2,3-Bromopyridine Aldehyde ~10.3 (s)

H4: ~7.4 (dd, J ≈ 7.8, 4.8 Hz),

H5: ~8.2 (dd, J ≈ 7.8, 1.8 Hz),

H6: ~8.7 (dd, J ≈ 4.8, 1.8 Hz)

2,5-Bromopyridine Aldehyde 10.05 (s)[1]

H3: 7.98 (dd, J = 8.2, 2.4 Hz),

H4: 7.65 (d, J = 8.2 Hz), H6:

8.78 (d, J = 2.2 Hz)[1]

2,6-Bromopyridine Aldehyde ~10.1 (s)

H3: ~7.8 (d, J ≈ 7.7 Hz), H4:

~7.9 (t, J ≈ 7.7 Hz), H5: ~7.7

(d, J ≈ 7.7 Hz)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound
Aldehyde Carbon (C=O, δ
ppm)

Pyridine Carbons (δ ppm)

2,3-Bromopyridine Aldehyde ~190
C2: ~145, C3: ~125, C4: ~130,

C5: ~139, C6: ~153

2,5-Bromopyridine Aldehyde 192.4
C2: 151.3, C3: 140.0, C4:

126.3, C5: 122.8, C6: 151.7

2,6-Bromopyridine Aldehyde ~193
C2: ~153, C3: ~128, C4: ~140,

C5: ~122, C6: ~143

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
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Compound C=O Stretch
C-H (aldehyde)
Stretch

Aromatic C=C
and C=N
Stretches

C-Br Stretch

2,3-

Bromopyridine

Aldehyde

~1710 ~2820, ~2730
~1570, ~1450,

~1380
~680

2,5-

Bromopyridine

Aldehyde

~1705 ~2830, ~2730
~1575, ~1455,

~1385
~690

2,6-

Bromopyridine

Aldehyde

~1715 ~2825, ~2735
~1560, ~1440,

~1370
~670

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺
Isotopic Peak
[M+2]⁺

Key Fragment Ions

2,3-Bromopyridine

Aldehyde
185/187 ~1:1 ratio

156/158 ([M-CHO]⁺),

104 ([M-Br]⁺), 76

([C₅H₄N]⁺)

2,5-Bromopyridine

Aldehyde
185/187 ~1:1 ratio

156/158 ([M-CHO]⁺),

104 ([M-Br]⁺), 76

([C₅H₄N]⁺)

2,6-Bromopyridine

Aldehyde
185/187 ~1:1 ratio

156/158 ([M-CHO]⁺),

104 ([M-Br]⁺), 76

([C₅H₄N]⁺)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

the characterization of bromopyridine aldehydes.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the bromopyridine aldehyde isomer was

dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer

at a frequency of 100 MHz. Proton-decoupled spectra were acquired with a spectral width of

250 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm

relative to TMS.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid bromopyridine aldehyde was placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: FTIR spectra were recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.

The background spectrum was collected from the clean, empty ATR crystal.

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced into the mass spectrometer via a direct

insertion probe.

Ionization: Electron Impact (EI) ionization was used with an electron energy of 70 eV.

Mass Analysis: Mass spectra were acquired using a quadrupole mass analyzer scanning

over a mass-to-charge (m/z) range of 50-300. The presence of bromine results in a

characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with

two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺)[2][3][4].

Visualizing the Workflow
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The synthesis and analysis of these isomers follow a logical progression. The following

diagrams illustrate a typical synthetic workflow and the general process of spectroscopic

analysis.

Synthetic Pathway

Bromopyridine Precursor Formylation Reaction
 e.g., n-BuLi, DMF

Crude Bromopyridine Aldehyde Purification (e.g., Chromatography) Pure Isomer

Click to download full resolution via product page

Caption: A generalized synthetic workflow for preparing bromopyridine aldehydes.

Pure Isomer

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Data Interpretation and
Structure Elucidation

Isomer Identification

Click to download full resolution via product page

Caption: The logical workflow for spectroscopic analysis and identification of the isomers.
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Conclusion
The spectroscopic data and protocols presented in this guide offer a robust framework for the

differentiation of 2,3-, 2,5-, and 2,6-bromopyridine aldehydes. Careful analysis of the distinct

chemical shifts in ¹H and ¹³C NMR, characteristic vibrational modes in IR spectroscopy, and

fragmentation patterns in mass spectrometry allows for the confident structural elucidation of

these important chemical building blocks. This information is invaluable for ensuring the quality

and purity of starting materials and intermediates in drug discovery and materials science

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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